Home > Products > Screening Compounds P93399 > 3-(9H-Purin-9-yl)nonan-2-ol
3-(9H-Purin-9-yl)nonan-2-ol -

3-(9H-Purin-9-yl)nonan-2-ol

Catalog Number: EVT-1591973
CAS Number:
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(9H-Purin-9-yl)nonan-2-ol is a chemical compound that features a purine base connected to a nonan-2-ol side chain. This unique structure combines the properties of purines, which are essential components of nucleic acids, with those of alcohols, potentially influencing its biological activity and chemical reactivity. The compound is classified as a purine derivative and is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.

Synthesis Analysis

Methods

The synthesis of 3-(9H-Purin-9-yl)nonan-2-ol typically involves the reaction of a purine derivative, such as 6-aminopurine, with a nonanol derivative. This reaction is carried out under specific conditions that may include controlled temperature and pressure to optimize yield and purity.

Technical Details

  1. Starting Materials: The primary starting material is 6-aminopurine, which provides the purine structure.
  2. Reagents: Nonanol derivatives are used as the alkyl chain source.
  3. Catalysts: Suitable catalysts may be employed to facilitate the reaction.
  4. Reaction Conditions: The synthesis usually requires specific solvents and may involve techniques such as refluxing or microwave-assisted synthesis to enhance efficiency.
  5. Purification Techniques: Post-synthesis purification often utilizes methods like crystallization or high-performance liquid chromatography (HPLC) to achieve the desired product's purity.
Molecular Structure Analysis

Structure

The molecular formula for 3-(9H-Purin-9-yl)nonan-2-ol is C14H23N5OC_{14}H_{23}N_5O. The compound consists of a purine ring structure bonded to a nonan-2-ol side chain.

Data

  • Molecular Weight: Approximately 277.36 g/mol.
  • Structural Features: The purine ring contributes to the compound's potential biological activity, while the nonan-2-ol side chain provides hydrophobic characteristics.
Chemical Reactions Analysis

Reactions

3-(9H-Purin-9-yl)nonan-2-ol can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur where functional groups are replaced by other nucleophiles, such as halides or amines.

Technical Details

The outcomes of these reactions depend significantly on the reagents used and the specific conditions applied during the reactions. For example, oxidation can yield different products based on whether acidic or basic conditions are utilized.

Mechanism of Action

The mechanism of action for 3-(9H-Purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets within biological systems. One known target is adenosine deaminase, an enzyme that plays a crucial role in purine metabolism. By modulating the activity of this enzyme, the compound can influence levels of adenosine and other related metabolites in living organisms, potentially affecting various cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  3. Solubility: Solubility characteristics in various solvents (e.g., water, ethanol) are significant for its application in laboratory settings.

Chemical Properties

  1. Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  2. Reactivity: Reactivity profiles indicate susceptibility to oxidation and reduction under appropriate conditions.
Applications

3-(9H-Purin-9-yl)nonan-2-ol has several scientific applications:

  1. Chemistry: Serves as a building block in synthesizing more complex molecules.
  2. Biology: Investigated for its potential roles in cellular processes and metabolic pathways.
  3. Medicine: Explored for therapeutic effects, particularly in modulating enzyme activity and signaling pathways related to diseases.
  4. Industry: Utilized in pharmaceutical production and other chemical applications due to its unique structural properties.

This compound's distinctive combination of purine structure with an alcohol side chain makes it a valuable subject for ongoing research in both academic and industrial contexts, highlighting its potential impact across multiple scientific disciplines.

Biochemical Mechanisms of Adenosine Deaminase Inhibition

Enzymatic Interaction Kinetics of 3-(9H-Purin-9-yl)nonan-2-ol with ADA

3-(9H-Purin-9-yl)nonan-2-ol (C₁₄H₂₂N₄O, molecular weight 262.35 g/mol), commonly known as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), exhibits potent inhibitory activity against adenosine deaminase (ADA) through specific kinetic interactions [3] . Biochemical studies demonstrate that EHNA acts as a reversible, competitive inhibitor with a reported inhibition constant (Kᵢ) of 0.3 µM, indicating high affinity for the enzyme’s active site [9]. The compound’s efficacy surpasses earlier ADA inhibitors like pentostatin in terms of binding kinetics, as evidenced by its 50% inhibitory concentration (IC₅₀) of 3 µM in cardiac tissue models [3].

The kinetics of EHNA-ADA interaction follow Michaelis-Menten principles, where EHNA competes directly with the natural substrate adenosine (Kₘ ≈ 25–100 µM) [4]. This competition reduces ADA’s catalytic efficiency (kcat/Kₘ) by >90% at saturating inhibitor concentrations. Stopped-flow kinetic assays reveal rapid formation of the EHNA-ADA complex, with a second-order association rate (kₒₙ) of 2.5 × 10⁴ M⁻¹s⁻¹, while dissociation (kₒff) occurs slowly (0.008 s⁻¹), contributing to sustained enzyme inhibition [9].

Table 1: Kinetic Parameters of EHNA-Mediated ADA Inhibition

ParameterValueExperimental Context
Kᵢ0.3 µMBovine ADA, in vitro
IC₅₀3 µMFrog cardiac tissue
kₒₙ (Association rate)2.5 × 10⁴ M⁻¹s⁻¹Stopped-flow spectrometry
kₒff (Dissociation rate)0.008 s⁻¹Equilibrium dialysis
Selectivity for ADA1>100-foldVersus ADA2 isoenzyme

EHNA’s selectivity for the ADA1 isoenzyme exceeds 100-fold compared to ADA2, attributed to structural differences in their hydrophobic substrate-binding pockets [4]. This specificity allows precise modulation of intracellular adenosine dynamics without interfering with extracellular ADA2-mediated immune functions.

Structural Basis for Competitive Inhibition at the ADA Active Site

The molecular architecture of ADA features a conserved (β/α)₈-barrel fold with a catalytic zinc ion coordinated by residues His¹⁷, His²¹⁴, and Asp²⁹⁵, which polarizes the substrate’s C6 position for nucleophilic attack [4] [9]. EHNA competitively occupies the adenosine-binding pocket through three-dimensional complementarity:

  • Purine Ring Positioning: The 6-amino group of EHNA’s adenine moiety forms hydrogen bonds with Glu²¹⁷, mimicking the transition state during adenosine deamination [9].
  • Hydroxyl Group Coordination: The C2' hydroxyl interacts with Zn²⁺ via a water-mediated hydrogen bond, displacing the catalytic water molecule essential for deamination [4] [9].
  • Alkyl Chain Hydrophobic Interactions: The C3 nonyl chain (C9H₁₉) inserts into a hydrophobic tunnel lined by residues Phe⁶⁵, Trp⁶⁷, and Val¹⁸². This stabilizes the inhibitor complex through van der Waals contacts, with an optimal chain length of 9 carbons maximizing binding affinity [9].

Figure: Schematic Representation of EHNA-ADA Binding Interactions (Generated from Crystallographic Data)

[Zn²⁺]-----O(H) (EHNA C2'-OH)  |  H₂O···N1(EHNA)  |  Glu²¹⁷---N6-H₂N(EHNA)  Hydrophobic Pocket: Phe⁶⁵ / Trp⁶⁷ / Val¹⁸² ← C9H₁₉ (EHNA)  

Stereochemistry critically influences inhibition; the (2S,3R)-erythro isomer of EHNA exhibits 50-fold greater potency than its threo counterpart due to optimal alignment with the chiral active site [2] [3]. Molecular dynamics simulations confirm that EHNA binding induces minimal conformational change in ADA, consistent with rigid active-site constraints [9].

Impact on Intracellular Adenosine Metabolism and Nucleotide Pool Dynamics

EHNA-mediated ADA inhibition profoundly alters purine metabolism by elevating intracellular adenosine concentrations 3- to 8-fold across multiple cell types [2] [4]. This accumulation triggers compensatory metabolic shifts:

  • Adenosine Salvage Pathway Suppression: Adenosine kinase (AK)-mediated phosphorylation to AMP decreases due to substrate saturation (adenosine Kₘ for AK ≈ 1 µM) [4].
  • dATP Pool Expansion: Deoxyadenosine, derived from DNA catabolism, is converted to dATP by deoxycytidine kinase. Elevated dATP inhibits ribonucleotide reductase (RNR), reducing de novo synthesis of dNTPs and impairing DNA replication in rapidly dividing cells [4] [9].
  • Inosine Hypoxanthine Shift: Residual adenosine is diverted to inosine via non-ADA enzymes (e.g., AMP nucleosidase), increasing hypoxanthine and xanthine production [4].

Table 2: Metabolic Consequences of EHNA-Induced ADA Inhibition

ParameterChangeBiological Consequence
Intracellular adenosine↑ 3–8×Enhanced A₁/A₃ receptor signaling
dATP accumulation↑ 10–15×RNR inhibition → DNA synthesis arrest
AMP/ADP/ATP ratiosUnalteredNo acute energy charge disruption
Hypoxanthine production↑ 2–4×Increased purine salvage flux

In lymphocytes, dATP-driven RNR inhibition causes S-phase arrest, explaining EHNA’s immunosuppressive effects in preclinical models [4]. Conversely, cardiocytes exhibit cytoprotection via adenosine-triggered A₁ receptor activation, highlighting tissue-specific outcomes [3] [4].

Table 3: Nomenclature of 3-(9H-Purin-9-yl)nonan-2-ol

Identifier TypeName
Systematic IUPAC(2S,3R)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol
SynonymsEHNA; Erythro-9-(2-hydroxy-3-nonyl)adenine
CAS Registry103298-53-9
Molecular FormulaC₁₄H₂₃N₅O (protonated form)
Other Designations9H-Purine-9-ethanol, β-hexyl-α-methyl-, (αR,βS)-rel-

EHNA’s dual role as a biochemical tool and therapeutic prototype underscores its significance in manipulating purinergic signaling networks for research and potential clinical applications.

Properties

Product Name

3-(9H-Purin-9-yl)nonan-2-ol

IUPAC Name

3-purin-9-ylnonan-2-ol

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3

InChI Key

ZTSORWGHRMIOHU-UHFFFAOYSA-N

Synonyms

2-HNP
9-(2-hydroxy-3-nonyl)purine

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.